molecular formula C14H16F3N3O4 B1396340 Ethyl 4-[2-nitro-5-(trifluoromethyl)phenyl]piperazine-1-carboxylate CAS No. 1330750-58-7

Ethyl 4-[2-nitro-5-(trifluoromethyl)phenyl]piperazine-1-carboxylate

Cat. No. B1396340
CAS RN: 1330750-58-7
M. Wt: 347.29 g/mol
InChI Key: MARDJXJENAPYGW-UHFFFAOYSA-N
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Description

Ethyl 4-[2-nitro-5-(trifluoromethyl)phenyl]piperazine-1-carboxylate is a chemical compound with the CAS Number: 1330750-58-7. It has a molecular weight of 347.29 . The compound is solid in its physical form .


Molecular Structure Analysis

The InChI code for this compound is 1S/C14H16F3N3O4/c1-2-24-13(21)19-7-5-18(6-8-19)12-9-10(14(15,16)17)3-4-11(12)20(22)23/h3-4,9H,2,5-8H2,1H3 . This code provides a standard way to encode the compound’s molecular structure and formula.


Physical And Chemical Properties Analysis

The compound has a melting point of 40 degrees Celsius .

Scientific Research Applications

Crystal Structure Analysis

The crystal structures of four trifluoromethylnitrobenzene analogues, including ethyl 4-[2-nitro-5-(trifluoromethyl)phenyl]piperazine-1-carboxylate, were analyzed. These compounds adopt a rod-like conformation and have specific packing arrangements, highlighting their potential in crystallography and materials science (Lynch & Mcclenaghan, 2004).

Insecticide Design

This compound has been explored as a lead compound for novel insecticides. A study investigated the synthesis and biological activities of derivatives based on this compound's scaffold against armyworm, suggesting its application in agricultural science (Cai et al., 2010).

Complex Formation with Metal Ions

Research includes the synthesis and characterization of complexes formed by ethyl 4-phenylthiocarbamoyl piperazine-1-carboxylate with various metal ions, such as Ni(II), Zn(II), and Cd(II). This study contributes to the understanding of metal-ligand interactions, relevant in coordination chemistry and metal-based drug design (Prakash et al., 2014).

Radiochemical Synthesis

The synthesis and evaluation of N-(4-[(18)F]-Fluoropyridin-2-yl)-N-{2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl}-carboxamides as analogs of WAY100635 were researched. These studies are significant in the development of PET tracers for neuroimaging, particularly for serotonin 5-HT(1A) receptors, which are important in neuropsychiatric disorder research (García et al., 2014).

Antimicrobial Activity

Research on compounds derived from ethyl 4-amino-2-fluorophenylpiperazin-1-carboxylate, containing various heterocyclic nuclei, was conducted. These compounds displayed antimicrobial, antilipase, and antiurease activities, indicating their potential in developing new antimicrobial agents (Başoğlu et al., 2013).

Drug Synthesis

Studies also focus on the synthesis of potent analogues of anti-tuberculosis agents using compounds like ethyl 4-(4-benzyl-piperazin-1-yl)-benzylamide. Such research is crucial for improving the bioavailability and efficacy of drugs against diseases like tuberculosis (Tangallapally et al., 2006).

Safety And Hazards

The compound is associated with several hazard statements including H302, H312, and H332 . Precautionary measures include P264, P270, P280, P301 + P312 + P330, P302 + P352 + P312, P363, P402 + P404, and P501 . A Material Safety Data Sheet (MSDS) is available for more detailed safety information .

properties

IUPAC Name

ethyl 4-[2-nitro-5-(trifluoromethyl)phenyl]piperazine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16F3N3O4/c1-2-24-13(21)19-7-5-18(6-8-19)12-9-10(14(15,16)17)3-4-11(12)20(22)23/h3-4,9H,2,5-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MARDJXJENAPYGW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCN(CC1)C2=C(C=CC(=C2)C(F)(F)F)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16F3N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 4-[2-nitro-5-(trifluoromethyl)phenyl]piperazine-1-carboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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